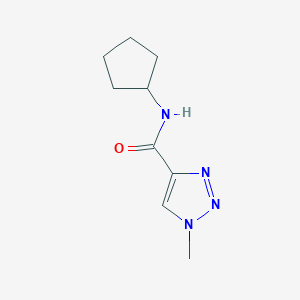

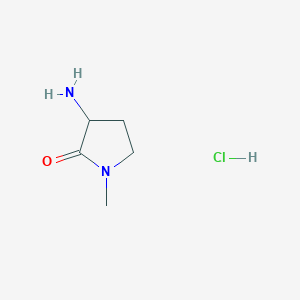

1-(4-乙氧基苄基)-5-甲基-1H-吲哚-2,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

癌症细胞抑制: 一种合成的苯并[f]吲哚-4,9-二酮类似物显示出对包括肺癌细胞 (A549) 在内的人类癌细胞系有力的生长抑制作用。该化合物诱导 G2/M 细胞周期停滞和凋亡,为其作为抗肿瘤剂的潜力提供了见解 (Eun-Jin Lee 等,2004).

分子结构分析: 对类似化合物 5-氯-1-(4-甲氧基苄基)吲哚啉-2,3-二酮的研究详细说明了其分子结构,包括苯环和吲哚部分之间的二面角,以及通过弱分子间相互作用形成的三维框架 (魏耀武等,2011).

化学合成和转化: 一项关于吲哚-4,7-二酮的研究讨论了其区域选择性 Diels-Alder 反应,为合成复杂的分子结构(如金霉素)提供了一条途径 (G. Weeratunga 等,1990).

抗癌和抗转移特性: 另一项针对苯并[f]吲哚-4,9-二酮类似物 (SME-6) 的研究探讨了其抗转移效应,发现它抑制人纤维肉瘤细胞中基质金属蛋白酶 (MMP) 的表达。这表明其在预防癌症转移中的潜在用途 (H. Park 等,2005).

吲哚的亲核反应性: 一项关于各种吲哚的亲核反应性的研究,包括结构类似于 1-(4-乙氧基苄基)-5-甲基-1H-吲哚-2,3-二酮的吲哚,为其化学性质和合成化学中的潜在应用提供了宝贵的见解 (S. Lakhdar 等,2006).

靛红素综述: 一篇关于靛红素的综述,其中包括 1H-吲哚-2,3-二酮衍生物,涵盖了它们在杂环化合物合成和药物开发中的合成和应用。它还讨论了它们在哺乳动物组织中的存在及其作为生化过程调节剂的作用 (S. J. Garden & Â. C. Pinto,2001).

作用机制

Target of Action

The compound 1-(4-ethoxybenzyl)-5-methyl-1H-indole-2,3-dione, also known as 1-[(4-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione, is a multi-target directed ligand (MTDL). It is designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. In the case of benzene derivatives, a two-step mechanism has been proposed for electrophilic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects several biochemical pathways. It prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, the compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Result of Action

The compound’s action results in the prevention of Aβ formation and reduction of phosphorylated tau levels, which are the two main features of AD pathophysiology . This suggests that the compound could have potential therapeutic effects against AD .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of a benzene ring allows for resonance stabilization of the carbocation, which means that the substitution is likely to occur at the benzylic position . Additionally, the compound has been investigated as an inhibitor for mild steel corrosion in 0.5 M H2SO4 solutions, suggesting that it may have different behaviors in different environments .

属性

IUPAC Name |

1-[(4-ethoxyphenyl)methyl]-5-methylindole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-3-22-14-7-5-13(6-8-14)11-19-16-9-4-12(2)10-15(16)17(20)18(19)21/h4-10H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPMDXISDJZSIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2925100.png)

![3,6-dichloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}pyridine-2-carboxamide](/img/structure/B2925102.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2925103.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2925104.png)

![ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate](/img/no-structure.png)

![1-methyl-3-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2925106.png)

![N-(4-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2925113.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2925120.png)